REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[C:11]2[CH:12]([CH3:15])[CH2:13][O:14][C:10]=2[CH:9]=[CH:8][CH:7]=1)=O.O1CCCC1.CO.[OH-].[Li+]>O>[CH3:15][CH:12]1[C:11]2=[C:6]([NH2:5])[CH:7]=[CH:8][CH:9]=[C:10]2[O:14][CH2:13]1 |f:3.4|
|
Name
|
Intermediate 24
|
Quantity
|
0.087 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=CC=CC2=C1C(CO2)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.149 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 47 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 60° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
47 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1COC=2C1=C(C=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.049 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |